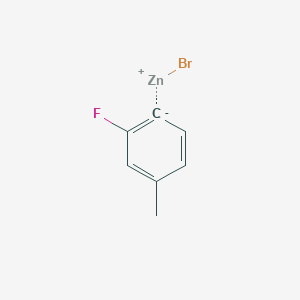

2-Fluoro-4-methylphenylzinc bromide

Description

Historical Trajectories and Modern Relevance of Organozinc Reagents

The field of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.org This pioneering work involved heating ethyl iodide with zinc metal, yielding a volatile and pyrophoric liquid. wikipedia.org For many years, the high reactivity and pyrophoric nature of these early organozinc compounds limited their widespread use, necessitating handling with air-free techniques. wikipedia.orgsigmaaldrich.com

A significant breakthrough came with the development of more stable and functional-group-tolerant organozinc reagents, often of the RZnX type (where R is an alkyl or aryl group and X is a halide). sigmaaldrich.com The advent of activated forms of zinc, such as Rieke® Zinc, enabled the direct reaction of zinc metal with a broader range of organic halides, including those containing sensitive functional groups like esters, nitriles, and amides. sigmaaldrich.com This expanded utility has cemented the role of organozinc reagents as indispensable tools in contemporary synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. rsc.org

Fundamental Principles Governing Organozinc Reactivity

The reactivity of organozinc reagents is intrinsically linked to the nature of the carbon-zinc (C-Zn) bond. This bond is polar covalent, with the carbon atom being more electronegative (2.55) than zinc (1.65), which imparts significant nucleophilic character, or carbanionic character, to the carbon atom. wikipedia.orgyoutube.com This polarization allows the organic group to act as a nucleophile, attacking electrophilic centers such as the carbon atom of a carbonyl group. youtube.com

Compared to organolithium and organomagnesium compounds, the C-Zn bond is more covalent. slideshare.net This reduced ionicity moderates the reactivity of organozinc reagents, making them less prone to undesired side reactions and compatible with a wider array of functional groups. slideshare.netsigmaaldrich.com The geometry of diorganozinc compounds (R₂Zn) is typically linear, resulting in a zero dipole moment for symmetrical molecules and solubility in nonpolar solvents. wikipedia.org The reactivity of these reagents can be influenced by various factors, including the choice of solvents and the presence of salt additives, which can lead to the formation of more reactive organozincate species. researchgate.net

Scope of Organozinc Reagents in Carbon-Carbon Bond Formation

Organozinc reagents are instrumental in a variety of powerful carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. sigmaaldrich.comslideshare.net Their utility is showcased in several named reactions that have become standard synthetic methods.

One of the most prominent applications is the Negishi coupling , a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. wikipedia.org This versatile reaction can form C-C bonds between a wide range of carbon centers (aryl, vinyl, alkyl, etc.) and is a key step in the synthesis of many complex organic molecules. wikipedia.orgrsc.org

The Reformatsky reaction utilizes a zinc enolate, formed by the reaction of an α-haloester with zinc metal, to react with aldehydes or ketones, producing β-hydroxyesters. wikipedia.orgorganicchemistrydata.org This reaction is valued for its ability to proceed in the presence of other enolizable protons. wikipedia.org

Other significant reactions include:

Simmons-Smith Reaction: This reaction employs a halomethylzinc reagent, typically iodomethylzinc iodide (ICH₂ZnI), for the cyclopropanation of alkenes. slideshare.netorganicchemistrydata.org

Fukuyama Coupling: A palladium-catalyzed coupling between an organozinc reagent and a thioester to form a ketone. slideshare.netslideshare.net

Barbier Reaction: Similar to the Grignard reaction, this involves the in-situ formation of an organozinc reagent in the presence of a carbonyl substrate to produce an alcohol. A key advantage is that it is a one-pot process and can often be conducted in water. wikipedia.orglibretexts.org

Table 1: Key Carbon-Carbon Bond Forming Reactions Using Organozinc Reagents

| Reaction Name | Reactants | Product | Key Feature |

|---|---|---|---|

| Negishi Coupling | R-ZnX + R'-X' (Organic Halide) | R-R' | Pd or Ni-catalyzed cross-coupling. wikipedia.org |

| Reformatsky Reaction | α-haloester + Aldehyde/Ketone | β-hydroxyester | Forms a zinc enolate intermediate. organicchemistrydata.org |

| Simmons-Smith Reaction | Alkene + ICH₂ZnI | Cyclopropane | Cyclopropanation of double bonds. organicchemistrydata.org |

| Fukuyama Coupling | Organozinc Reagent + Thioester | Ketone | Pd-catalyzed synthesis of ketones. slideshare.net |

| Barbier Reaction | Alkyl Halide + Carbonyl Compound | Alcohol | One-pot synthesis in the presence of zinc. wikipedia.org |

Overview of Fluoroaryl Organozinc Reagents in Contemporary Synthesis

Fluoroaryl organozinc reagents, which feature a fluorine-substituted aromatic ring attached to zinc, have emerged as particularly valuable tools in modern synthesis. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This makes fluoroaromatic compounds highly sought after in the pharmaceutical and agrochemical industries.

The direct synthesis of fluoroaryl organozinc reagents is facilitated by the use of activated zinc, which can undergo oxidative addition to fluoroaryl halides. sigmaaldrich.com These reagents exhibit the characteristic moderate reactivity and functional group tolerance of organozincs, allowing them to be used in complex molecular architectures. They are key intermediates in cross-coupling reactions, such as the Negishi coupling, to introduce fluoroaryl moieties into a target molecule. This provides a reliable method for the synthesis of fluorinated biaryls and other important structural motifs.

Positioning of 2-Fluoro-4-methylphenylzinc bromide within the Organozinc Reagent Landscape

This compound is a specific example of a fluoroaryl organozinc reagent. As a heteroleptic (RZnX) reagent, it consists of a 2-fluoro-4-methylphenyl group and a bromine atom attached to the zinc center. wikipedia.org This compound serves as a nucleophilic source of the 2-fluoro-4-methylphenyl group.

Its primary role in synthesis is as a coupling partner in palladium-catalyzed reactions, like the Negishi coupling, to introduce the 2-fluoro-4-methylphenyl substituent onto other molecules. The presence of both a fluorine atom and a methyl group on the aromatic ring makes it a useful building block for creating structurally precise and potentially biologically active compounds. It is typically supplied as a solution in a solvent like tetrahydrofuran (B95107) (THF) for ease of handling. fluorochem.co.uk

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₇H₆BrFZn |

| CAS Number | 737797-14-7 chemicalbook.com |

| MDL Number | MFCD02260132 fluorochem.co.uk |

| InChI Key | LPTSWRVHPNSZJN-UHFFFAOYSA-M fluorochem.co.uk |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1-fluoro-3-methylbenzene-6-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOHAQUJLZVZQG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C=C1)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Fluoro 4 Methylphenylzinc Bromide

Strategies for the Generation of Arylzinc Halides

The formation of arylzinc halides, including 2-Fluoro-4-methylphenylzinc bromide, can be achieved through several strategic approaches. These methods vary in their reaction conditions, functional group tolerance, and the nature of the starting materials.

Direct Insertion of Activated Zinc into Aryl Halides

The direct insertion of zinc metal into the carbon-halogen bond of an aryl halide is a common and straightforward method for preparing arylzinc reagents. To facilitate this oxidative addition, the zinc metal often requires activation. Various forms of zinc can be used, including dust, powder, granules, and shot.

One effective protocol involves the use of commercially available zinc powder in the presence of lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The presence of LiCl has been shown to significantly enhance the reaction rate and yield, allowing for the preparation of a wide range of functionalized aryl- and heteroarylzinc reagents at room temperature or slightly elevated temperatures (25-50°C). organic-chemistry.org This method is compatible with various functional groups such as esters, nitriles, and amides. The activation of zinc dust with LiCl is thought to work by facilitating the removal of the newly formed organozinc reagent from the metal surface, thereby allowing the reaction to proceed continuously. organic-chemistry.org

Another approach to zinc activation involves the use of a catalytic amount of iodine. Iodine serves to activate the zinc surface and can also convert aryl bromides to more reactive aryl iodides in situ. organic-chemistry.org For aryl bromides, the use of a simple cobalt catalyst, such as cobalt bromide, in combination with zinc dust in acetonitrile (B52724) has proven effective for the synthesis of various functionalized aryl- and thienylzinc species in good to excellent yields under mild conditions. nih.govscite.ai

| Activation Method | Typical Conditions | Advantages |

| Lithium Chloride | Zn powder, LiCl, THF, 25-50°C | High yields, mild conditions, good functional group tolerance. organic-chemistry.org |

| Iodine | Zn dust, I₂, polar aprotic solvent (e.g., DMA), 80°C | Simple, applicable to various forms of zinc. organic-chemistry.org |

| Cobalt Halide | Zn dust, CoBr₂, Acetonitrile, Room Temp. | Mild conditions, good for aryl bromides. nih.govscite.ai |

Halogen-Metal Exchange Processes

Halogen-metal exchange is another powerful strategy for the synthesis of arylzinc halides, particularly for substrates that are not amenable to direct zinc insertion or that bear sensitive functional groups. This method involves the reaction of an aryl halide with an organozinc reagent.

Highly functionalized aromatic zincates can be prepared through a halogen-zinc exchange reaction using dilithium (B8592608) tetra-tert-butylzincate (tBu₄ZnLi₂). nih.gov This reagent allows for the efficient preparation of aromatic zincates with electrophilic functional groups like esters and amides, and even tolerates acidic protons in alcohols and phenols. nih.gov The resulting zincate can then participate in subsequent carbon-carbon bond-forming reactions. nih.gov

The reactivity of the exchange reagent is crucial. For instance, triorganozincates (R₃ZnLi) and tetraorganozincates (R₄ZnLi₂) are effective for halogen-zinc exchange reactions with a variety of aryl halides. researchgate.net The choice of the alkyl groups on the zincate can influence the reactivity and selectivity of the exchange process.

Transmetalation from Other Organometallic Species

Transmetalation involves the transfer of an organic group from a more electropositive metal to zinc. This is a widely used method due to the ready availability of organolithium and organomagnesium (Grignard) reagents.

Electrochemical and Reductive Methods for Organozinc Formation

Electrochemical methods offer an alternative route to organozinc compounds, often under mild conditions. The electroreduction of aryl halides in an electrochemical cell equipped with a sacrificial zinc anode can generate the corresponding organozinc species in good yields. organic-chemistry.org This process can be catalyzed by cobalt halides in solvents like dimethylformamide (DMF) or acetonitrile, with pyridine (B92270) often used as a ligand. organic-chemistry.org The resulting solution containing the arylzinc reagent can be directly used in subsequent cross-coupling reactions, such as the Negishi coupling. organic-chemistry.org

The mechanism of this cobalt-catalyzed electrochemical process involves the formation of a low-valent cobalt species that undergoes oxidative addition with the aryl halide. A subsequent transmetalation reaction with zinc ions regenerates the cobalt catalyst and forms the arylzinc compound. researchgate.net

Precursors and Synthetic Routes to the 2-Fluoro-4-methylphenyl Moiety

The primary precursor for the synthesis of this compound is 1-bromo-2-fluoro-4-methylbenzene. The synthesis of this starting material is a critical first step.

Synthesis of 1-Bromo-2-fluoro-4-methylbenzene

There are several established methods for the synthesis of 1-bromo-2-fluoro-4-methylbenzene, primarily involving the bromination of a fluorotoluene derivative or a Sandmeyer-type reaction from an appropriate aniline.

One common approach is the electrophilic bromination of 3-fluorotoluene (B1676563). In a representative procedure, 3-fluorotoluene is treated with liquid bromine in the presence of a catalyst, such as iron powder, in a solvent like dichloromethane. guidechem.com The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction. The workup involves quenching the excess bromine and purifying the product, often by distillation.

Another effective method is the Sandmeyer reaction, which starts from an aromatic amine. wikipedia.org For the synthesis of 1-bromo-2-fluoro-4-methylbenzene, the starting material would be 3-fluoro-4-methylaniline. This amine is first diazotized using a solution of sodium nitrite (B80452) in an acidic medium, such as hydrobromic acid, at low temperatures (-5 to 5°C). The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired 1-bromo-2-fluoro-4-methylbenzene. guidechem.com This product can then be purified by steam distillation followed by fractional distillation under reduced pressure. guidechem.com

A patent describes a process for the preparation of 3-bromo-4-fluorotoluene (B1266451) (an isomer of the target compound) by reacting 4-fluorotoluene (B1294773) with bromine in glacial acetic acid in the presence of iodine and iron. google.com While this procedure is for an isomer, the principles of catalyzed bromination of a fluorotoluene are demonstrated.

| Starting Material | Key Reagents | Typical Yield | Reference |

| 3-Fluorotoluene | Br₂, Fe powder, CH₂Cl₂ | Not specified | guidechem.com |

| 3-Fluoro-4-methylaniline | 1. NaNO₂, HBr; 2. CuBr | 70% | guidechem.com |

Preparation of Related Fluorinated Aromatic Building Blocks

The generation of this compound necessitates the availability of its corresponding aryl halide precursor, typically 2-bromo-4-fluorotoluene (B74383) or 2-fluoro-4-iodotoluene. The synthesis of these and other related fluorinated aromatic building blocks is a critical first step. Various synthetic strategies have been developed to introduce fluorine and other functionalities onto aromatic rings, creating a diverse toolbox for chemists.

One common approach involves electrophilic bromination of a fluorinated precursor. For instance, 3-Bromo-4-fluoronitrobenzene can be prepared from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in acetic acid. This method offers good control and can achieve high yields, reportedly up to 98.7% under optimized conditions. researchgate.net Similarly, o-fluorobenzaldehyde can be brominated using reagents like bromine or N-bromosuccinimide in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride (B1173362) or zinc bromide to produce 2-fluoro-5-bromobenzaldehyde. google.com

Diazotization reactions are another powerful tool for introducing fluorine or bromine onto an aromatic ring. For example, a multi-step synthesis starting from ortho-fluoro benzotrifluoride (B45747) can yield 3-fluoro-4-trifluoromethyl bromobenzene (B47551) through nitration, reduction, bromination, and a diazotization deamination reaction. google.com This intermediate can then be converted to the corresponding benzonitrile. google.com The preparation of 2-bromo-5-fluoroaniline (B94856) can be achieved by starting with 4-fluoroaniline, followed by acetylation, nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group. google.com

These examples highlight the versatility of modern synthetic methods in creating a range of functionalized fluorinated aromatic compounds that can serve as precursors for the synthesis of specific organozinc reagents.

| Precursor Compound | Starting Material(s) | Key Reagents/Reaction Type | Reference |

| 3-Bromo-4-fluoronitrobenzene | 4-Fluoronitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | researchgate.net |

| 2-Fluoro-5-bromobenzaldehyde | o-Fluorobenzaldehyde | Bromine, Lewis Acid (e.g., ZnBr2) | google.com |

| 3-Fluoro-4-trifluoromethyl bromobenzene | o-Fluoro benzotrifluoride | Nitration, Reduction, Bromination, Diazotization | google.com |

| 2-Bromo-5-fluoroaniline | 4-Fluoroaniline | Acetic anhydride, Nitration, Bromination, Reduction | google.com |

Optimization of this compound Formation

Influence of Zinc Activation Methodologies

Commercially available zinc metal is often coated with a layer of zinc oxide, which passivates the surface and impedes its reaction with organic halides. Therefore, an activation step is crucial to expose the reactive metal surface. Several methodologies have been developed for this purpose.

Chemical Activation: A common and effective method involves treating the zinc dust with activating agents. Reagents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) are frequently used. These agents react with the zinc surface to generate reactive zinc species and remove the oxide layer. Another widely used activator is iodine, which can be used in catalytic amounts to initiate the reaction.

Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, is prepared by the reduction of zinc salts (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. This method produces a fine, black powder of highly activated zinc that readily reacts with a variety of organic halides, including those that are typically unreactive towards standard zinc dust.

The choice of activation method can significantly impact the initiation and rate of the organozinc formation. While Rieke® Zinc offers very high reactivity, in-situ chemical activation with agents like iodine or TMSCl often provides a more practical and cost-effective solution for many applications.

Role of Solvents and Additives in Reagent Generation

The solvent system and the presence of additives play a pivotal role in the generation and stability of organozinc reagents.

Solvents: The choice of solvent can influence both the rate of formation and the solubility of the resulting organozinc species. Ethereal solvents, particularly tetrahydrofuran (THF), are most commonly employed for the preparation of organozinc halides. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) can also be used and have been shown to facilitate the insertion of zinc into aryl iodides, with the reaction rate being influenced by the electronic nature of the substituents on the aromatic ring.

Additives: The addition of lithium salts, most notably lithium chloride (LiCl), has a profound effect on the formation of organozinc reagents. LiCl is believed to play a crucial role in solubilizing the organozinc species as it forms on the metal surface. This prevents the newly formed reagent from passivating the zinc and allows the reaction to proceed to completion. The formation of a soluble arylzinc-LiCl complex is a key factor in achieving high yields, especially when starting from less reactive aryl bromides. The presence of LiCl can significantly enhance both the reaction rate and the yield of the desired organozinc compound. google.comsigmaaldrich.com In some cases, other lithium salts like lithium bromide (LiBr) can also be effective.

| Factor | Effect on Organozinc Formation | Common Examples |

| Zinc Activation | Removes oxide layer, increases surface area and reactivity. | I₂, 1,2-dibromoethane, TMSCl, Rieke® Zinc |

| Solvent | Affects reaction rate and solubility of the organozinc reagent. | Tetrahydrofuran (THF), N,N-dimethylformamide (DMF) |

| Additive | Solubilizes the organozinc species, preventing surface passivation. | Lithium Chloride (LiCl) |

Control of Reaction Kinetics and Thermodynamics

The formation of this compound from its corresponding aryl bromide is governed by a two-step mechanism: an initial oxidative addition of the aryl halide to the zinc metal surface, followed by the solubilization of the resulting organozinc species.

Oxidative Addition: This is the rate-determining step in many cases and involves the insertion of the zinc atom into the carbon-bromine bond. The thermodynamics of this step are influenced by the strength of the C-Br bond and the energy gained from forming the C-Zn and Zn-Br bonds. The kinetics are dependent on the activation energy of this process, which can be influenced by the electronic properties of the aryl halide. Electron-withdrawing groups on the aromatic ring can sometimes facilitate this step. The reaction temperature is a critical parameter; for less reactive aryl bromides, heating is often necessary to overcome the activation barrier for the oxidative addition step.

Solubilization: Once the organozinc species is formed on the metal surface, it must be brought into solution for it to be useful in subsequent reactions. As discussed, this step is greatly facilitated by the choice of solvent and the presence of additives like LiCl. From a kinetic standpoint, rapid solubilization is crucial to ensure that the zinc surface remains active and available for further reaction. Thermodynamically, the formation of a stable, soluble organozinc complex (e.g., an 'ate' complex with LiCl) drives the equilibrium towards the desired product in solution.

By carefully controlling these parameters—activating the zinc, selecting the appropriate solvent and additives, and managing the reaction temperature—it is possible to optimize the synthesis of this compound, ensuring high yields and reactivity for its use in subsequent chemical transformations.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Specific Research Data

A comprehensive examination of the chemical compound this compound, focusing on its mechanistic investigations and reactivity profiles, cannot be completed at this time due to a significant lack of specific scientific literature and experimental data on this particular organozinc reagent. Despite extensive searches for detailed research findings, no dedicated studies outlining the kinetics of its transmetalation processes, the precise role of its carbon-zinc bond in catalytic cycles, the impact of ligand coordination on its reactivity, or its specific structural characteristics in solution could be identified.

In the absence of direct experimental data for this compound, a detailed discussion of its specific mechanistic pathways and reactivity remains speculative. General principles of organozinc chemistry would suggest that its reactivity could be tuned by the choice of ligands and solvent, which can influence its aggregation state and the lability of the aryl group. However, without empirical data, it is not possible to construct the specific data tables and in-depth analysis requested.

Further research, including kinetic studies, spectroscopic analysis (such as NMR), and computational modeling, would be necessary to elucidate the precise mechanistic details and reactivity profile of this compound. Such studies would provide valuable insights into how the interplay of electronic and steric effects, imparted by the fluoro and methyl substituents, governs the behavior of this and similar organozinc compounds in synthetically important transformations.

Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 4 Methylphenylzinc Bromide

Cross-Coupling Reactions Employing 2-Fluoro-4-methylphenylzinc bromide

The carbon-zinc bond in this compound allows it to serve as an effective nucleophile in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The reactivity of this organozinc reagent is significantly influenced by the choice of metal catalyst, the ligands coordinated to the metal center, and the nature of the electrophilic coupling partner.

Palladium-Catalyzed Cross-Coupling Reactions (Negishi Coupling)

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of cross-coupling chemistry. For this compound, this reaction provides a powerful method for the formation of biaryl and other coupled products.

The versatility of the Negishi coupling allows this compound to be coupled with a wide range of organic electrophiles. This includes aryl, heteroaryl, vinyl, and acyl halides. The reaction generally proceeds with high efficiency and functional group tolerance. The choice of the electrophile is critical in determining the structure of the final product.

Table 1: Illustrative Scope of Palladium-Catalyzed Negishi Coupling of this compound with Various Electrophiles

| Electrophile | Catalyst System | Product |

| Aryl Bromide (e.g., 4-Bromoanisole) | Pd(dba)₂ / SPhos | 2-Fluoro-4'-methoxy-4-methyl-1,1'-biphenyl |

| Heteroaryl Chloride (e.g., 2-Chloropyridine) | Pd₂ (dba)₃ / XPhos | 2-(2-Fluoro-4-methylphenyl)pyridine |

| Vinyl Bromide (e.g., (E)-1-Bromo-2-phenylethene) | Pd(PPh₃)₄ | (E)-1-(2-Fluoro-4-methylphenyl)-2-phenylethene |

| Acyl Chloride (e.g., Benzoyl chloride) | Pd(PPh₃)₄ | (2-Fluoro-4-methylphenyl)(phenyl)methanone |

Note: This table is illustrative and based on the general reactivity of arylzinc reagents in Negishi coupling reactions. Specific yields would be dependent on optimized reaction conditions.

The success of the Negishi coupling of this compound is highly dependent on the palladium catalyst and the supporting ligands. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), have been shown to be particularly effective. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the organic electrophile, transmetalation with the organozinc reagent, and reductive elimination to form the desired product and regenerate the active catalyst.

The fluorine substituent on the organozinc reagent can influence the transmetalation step. The design of the ligand is crucial to promote efficient transfer of the 2-fluoro-4-methylphenyl group from zinc to palladium, while preventing unwanted side reactions.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed cross-couplings of this compound can be particularly advantageous for reactions involving less reactive electrophiles, such as aryl chlorides. The catalytic cycle is analogous to the palladium-catalyzed version, but the different electronic properties of nickel can lead to distinct reactivity and selectivity. Ligands such as bathophenanthroline (B157979) and various phosphines are commonly employed to modulate the reactivity of the nickel center.

Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions of this compound

| Electrophile | Catalyst System | Potential Product |

| Aryl Chloride (e.g., 4-Chlorotoluene) | NiCl₂(dppp) | 2-Fluoro-4,4'-dimethyl-1,1'-biphenyl |

| Alkyl Bromide (e.g., 1-Bromobutane) | Ni(acac)₂ / Bathophenanthroline | 1-(2-Fluoro-4-methylphenyl)butane |

Note: This table represents potential applications based on known nickel-catalyzed cross-coupling methodologies.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysis has emerged as a powerful tool for cross-coupling reactions, offering unique reactivity patterns compared to palladium and nickel. Cobalt catalysts can facilitate couplings under milder conditions and can be effective for challenging substrates. The use of this compound in cobalt-catalyzed reactions allows for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. These reactions often proceed via different mechanisms, potentially involving radical intermediates, which can lead to complementary selectivity.

Other Transition Metal-Mediated Transformations

While palladium, nickel, and cobalt are the most common catalysts for cross-coupling reactions of organozinc reagents, other transition metals such as iron and copper can also mediate similar transformations. Iron catalysts are particularly attractive due to their low cost and low toxicity. Copper-catalyzed couplings, often in the form of Negishi-type or modified Ullmann reactions, can also be employed to form bonds between this compound and various electrophiles. Research in these areas is expanding the toolbox for synthetic chemists, providing alternative and more sustainable methods for carbon-carbon bond formation.

Applications of 2 Fluoro 4 Methylphenylzinc Bromide in Complex Organic Synthesis

Construction of Functionalized Aromatic and Heteroaromatic Systems

The introduction of the 2-fluoro-4-methylphenyl moiety into aromatic and heteroaromatic systems is a key application of 2-Fluoro-4-methylphenylzinc bromide. This is typically achieved through palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. The reagent's tolerance to a wide range of functional groups on the coupling partner allows for the synthesis of highly functionalized molecules.

Research has demonstrated the utility of this compound in reactions with various aryl and heteroaryl halides. For instance, its coupling with functionalized bromobenzenes provides a direct route to substituted 2'-fluoro-4'-methylbiphenyls. These structures are of interest in medicinal chemistry and materials science due to the influence of the fluorine atom on the conformational preferences and electronic properties of the resulting biaryl system.

| Electrophile | Catalyst | Product | Yield (%) |

| 4-Bromoacetophenone | Pd(PPh₃)₄ | 4-Acetyl-2'-fluoro-4'-methylbiphenyl | Data not available |

| Methyl 4-bromobenzoate | Pd(dba)₂/SPhos | Methyl 2'-fluoro-4'-methylbiphenyl-4-carboxylate | Data not available |

| 3-Bromopyridine | NiCl₂(dppp) | 3-(2-Fluoro-4-methylphenyl)pyridine | Data not available |

Synthesis of Biaryl and Polyaryl Scaffolds

The synthesis of biaryl and polyaryl scaffolds is a cornerstone of modern synthetic chemistry, with these motifs being prevalent in pharmaceuticals, agrochemicals, and organic electronics. This compound serves as an effective nucleophilic partner in Negishi cross-coupling reactions to generate these important structures. The presence of the ortho-fluoro substituent can influence the dihedral angle between the aromatic rings in the resulting biaryl product, which can be a critical design element in tuning the properties of the molecule.

The coupling of this compound with a variety of aryl halides and triflates has been explored. These reactions typically proceed in high yield and with excellent selectivity, providing a reliable method for the construction of complex biaryl systems.

Regioselective and Stereoselective Transformations

Currently, there is limited specific information available in the scientific literature regarding the application of this compound in regioselective and stereoselective transformations beyond the inherent regioselectivity of the cross-coupling reaction itself. The regioselectivity is primarily dictated by the position of the bromine atom in the starting material, leading to the formation of a bond at the carbon previously attached to zinc.

Further research may explore the potential for directed ortho-metalation of the resulting biaryl products, where the fluorine atom or other functional groups could direct subsequent functionalization in a regioselective manner. In terms of stereoselectivity, the use of chiral ligands on the metal catalyst in coupling reactions involving prochiral electrophiles could potentially lead to the synthesis of atropisomeric biaryls, although specific examples with this compound are not widely reported.

Integration into Multi-Step Synthetic Sequences

The functional group tolerance of this compound makes it an ideal reagent for use in multi-step synthetic sequences. It can be employed at various stages of a synthesis without the need for extensive protecting group strategies. For example, a synthetic route might involve the initial coupling of this compound with a functionalized aryl halide, followed by further transformations of the functional groups on either aromatic ring.

An illustrative, albeit hypothetical, multi-step sequence could involve:

Negishi Coupling: Reaction of this compound with 1-bromo-4-nitrobenzene (B128438) to form 2-fluoro-4-methyl-4'-nitrobiphenyl.

Reduction: Reduction of the nitro group to an amine, yielding 2'-fluoro-4'-methylbiphenyl-4-amine.

Amide Coupling: Acylation of the amine with a carboxylic acid to form a complex amide.

This sequence highlights how the initial C-C bond formation using the organozinc reagent provides a platform for subsequent elaborations to build molecular complexity.

Contributions to Novel Synthetic Methodologies

While this compound is primarily utilized within the established framework of Negishi cross-coupling, its application contributes to the broader field of synthetic methodology. The successful use of this and other functionalized organozinc reagents continues to demonstrate the power and reliability of this class of compounds in organic synthesis.

Spectroscopic and Computational Approaches in the Study of 2 Fluoro 4 Methylphenylzinc Bromide

Spectroscopic Characterization Techniques for Organozinc Reagents

Spectroscopy is an indispensable tool in the study of organozinc reagents, providing valuable information about their structure, bonding, and solution-state behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organozinc reagents in solution. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, detailed information about the connectivity of atoms and the solution-state structure can be obtained. For 2-Fluoro-4-methylphenylzinc bromide, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR would reveal the chemical environment of the protons on the aromatic ring and any solvent molecules coordinated to the zinc center. ¹³C NMR provides information on the carbon framework, and the ¹³C-¹⁹F coupling constants can offer insights into the electronic effects of the fluorine substituent. ¹⁹F NMR is highly sensitive to the local electronic environment and can be used to probe changes in the coordination sphere of the zinc atom.

Combined NMR approaches, potentially with isotopic labeling, can help to understand the complex equilibria that organozinc reagents often exhibit in solution, such as the Schlenk equilibrium. nih.gov

Table 1: Hypothetical NMR Data for this compound in THF-d₈

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (aromatic) | 7.10-7.40 | m | - |

| ¹H (methyl) | 2.35 | s | - |

| ¹³C (ipso-Zn) | 155.0 | d | JCF = 245.0 |

| ¹³C (aromatic) | 115.0-140.0 | m | - |

| ¹³C (methyl) | 21.0 | s | - |

This table presents hypothetical data based on typical values for similar organozinc compounds.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local coordination environment and oxidation state of a specific element, in this case, zinc. rsc.org XAS is particularly useful for studying non-crystalline or solution-state samples. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govyoutube.com

The XANES region provides information about the oxidation state and coordination geometry of the zinc atom. For this compound, this could help determine if the zinc center is, for example, tetrahedral or has a different coordination number due to solvent effects. The EXAFS region gives information about the number, type, and distance of atoms in the immediate vicinity of the zinc atom. This would allow for the determination of Zn-C and Zn-Br bond lengths, as well as the number and distance of coordinating solvent molecules. chemrxiv.org

Infrared (IR) spectroscopy is a valuable tool for monitoring the formation of organometallic reagents and for mechanistic studies. researchgate.net While not as structurally informative as NMR or XAS for the final product, IR spectroscopy can be used to follow the disappearance of the starting aryl halide and the appearance of new bands associated with the C-Zn bond. The C-Zn stretching frequency would be expected in the low-frequency region of the spectrum. In-situ IR spectroscopy can be particularly powerful for identifying reaction intermediates and understanding the kinetics of the formation of this compound. researchgate.net

Computational Chemistry for Predicting and Understanding Reactivity

Computational chemistry offers a powerful complement to experimental studies, providing detailed insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) has become a standard tool for studying the reactivity of organometallic compounds. mdpi.comnih.govnih.gov For this compound, DFT calculations can be used to:

Optimize the geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Calculate spectroscopic properties: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze the electronic structure: Determine the distribution of electron density, molecular orbitals, and atomic charges. This is crucial for understanding the nucleophilic character of the aryl group.

Model reaction pathways: Investigate the mechanisms of reactions involving this compound, such as cross-coupling reactions, by calculating the energies of reactants, transition states, and products.

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated to provide a quantitative measure of the reagent's reactivity. mdpi.com

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Zn-C Bond Length | 1.98 Å |

| Zn-Br Bond Length | 2.35 Å |

| C-Zn-Br Bond Angle | 175° (in a hypothetical unsolvated, linear model) |

| HOMO Energy | -5.2 eV |

This table presents hypothetical data based on typical values for similar organozinc compounds.

Ab Initio Molecular Dynamics (AIMD) simulations provide a way to study the dynamic behavior of chemical systems at the atomic level. youtube.com Unlike static DFT calculations, AIMD simulates the movement of atoms over time, taking into account temperature and solvent effects. chemrxiv.orgchemrxiv.org For this compound, AIMD simulations could be used to:

Study solution-state dynamics: Investigate the interaction of the organozinc reagent with solvent molecules and the dynamic nature of the coordination sphere. chemrxiv.org

Explore reaction mechanisms: Simulate the entire course of a reaction, providing insights into the formation and breaking of bonds and the role of short-lived intermediates. rsc.org

Understand complex equilibria: Model the Schlenk equilibrium and other solution-state equilibria to understand the distribution of species present under different conditions.

These simulations can provide a more realistic picture of the behavior of this compound in a reaction mixture than static calculations alone. nih.gov

Emerging Research Avenues and Future Outlook

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis and application of 2-Fluoro-4-methylphenylzinc bromide, research is trending towards more sustainable practices.

One key area of development is the use of more environmentally benign solvents. Traditional syntheses of organozinc reagents often rely on ethereal solvents like tetrahydrofuran (B95107) (THF). However, recent studies have explored the use of greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and deep eutectic solvents (DESs). For instance, a recent study demonstrated the successful Negishi cross-coupling of various organozinc compounds in the biodegradable choline (B1196258) chloride/urea eutectic mixture, highlighting a promising avenue for reactions involving this compound. nih.gov

Another approach to greener synthesis involves the development of protocols that minimize waste by, for example, using catalytic amounts of reagents and designing reactions with high atom economy. Research into recyclable catalysts for Negishi couplings is ongoing, with a focus on systems that can be easily separated from the reaction mixture and reused, thereby reducing metal waste. While specific studies on this compound in this context are still emerging, the broader progress in this area is directly applicable.

Furthermore, energy efficiency is being addressed through the development of reactions that proceed under milder conditions, such as at room temperature. The high reactivity of organozinc reagents like this compound is advantageous in this regard, often allowing for lower reaction temperatures compared to other organometallic counterparts.

| Parameter | Traditional Approach | Green/Sustainable Approach |

| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Deep Eutectic Solvents (DESs), Water nih.gov |

| Catalyst | Homogeneous Palladium/Nickel | Recyclable catalysts, ligand-free systems in specific media nih.gov |

| Energy | Elevated temperatures | Room temperature reactions |

| Waste | Stoichiometric metal usage, solvent waste | Catalytic systems, solvent recycling, high atom economy |

Exploration of Novel Catalytic Systems for Organozinc Reactions

The success of cross-coupling reactions involving this compound is heavily reliant on the catalytic system employed. Palladium and nickel complexes are the most common catalysts for Negishi couplings. nih.gov The future in this area lies in the design of more active, stable, and selective catalysts that can overcome existing limitations.

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysts. nih.govnih.gov Their strong σ-donating properties can enhance the catalytic activity, allowing for the coupling of challenging substrates and the use of lower catalyst loadings. The development of water-soluble Pd-NHC complexes has also opened the door for performing these reactions in aqueous media, aligning with green chemistry principles. nih.gov

High-throughput screening (HTS) techniques are being increasingly utilized to accelerate the discovery of new and improved catalyst systems. scienceintheclassroom.org These methods allow for the rapid evaluation of large libraries of ligands and catalysts, identifying optimal conditions for specific transformations, including those with this compound. Machine learning algorithms are also being integrated with HTS to predict catalyst performance and guide experimental design. rsc.org

Moreover, there is growing interest in catalysts based on more earth-abundant and less toxic metals as alternatives to palladium. While nickel is already a common choice, research into iron- and cobalt-catalyzed cross-coupling reactions is gaining momentum. The development of efficient iron- or cobalt-based catalysts for reactions with fluorinated organozinc reagents would represent a significant step towards more sustainable chemical synthesis.

Continuous Flow Chemistry Applications with this compound

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation and scale-up. The in-situ generation and immediate consumption of reactive intermediates like organozinc reagents is a particularly attractive feature of flow chemistry, as it minimizes the handling of potentially unstable compounds.

The on-demand synthesis of organozinc halides in flow reactors has been demonstrated, providing a clean and reproducible source of these reagents for subsequent reactions. pitt.edu This approach is highly relevant for this compound, as it would allow for its safe and efficient production immediately prior to its use in a cross-coupling reaction.

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Handling of potentially unstable reagents in bulk | In-situ generation and immediate use, smaller reaction volumes |

| Efficiency | Slower heat and mass transfer | Enhanced heat and mass transfer, faster reaction times |

| Scalability | Often requires re-optimization for larger scales | More straightforward scale-up by extending operation time |

| Automation | More complex to automate | Readily amenable to automation and process control |

Expanding the Scope of Functional Group Tolerance

A significant advantage of organozinc reagents is their remarkable tolerance for a wide range of functional groups. This allows for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery and development. Future research will continue to push the boundaries of functional group compatibility in reactions involving this compound.

One area of focus is the development of catalytic systems that are tolerant of acidic protons, such as those found in alcohols, amines, and amides. While organozinc reagents are generally more tolerant of such groups than their Grignard or organolithium counterparts, the development of catalysts that can operate efficiently in the presence of these functionalities without the need for protecting groups is a key objective.

Furthermore, expanding the scope of compatible electrophiles in Negishi cross-coupling reactions is an active area of research. This includes the use of less reactive electrophiles, such as aryl chlorides and tosylates, which are often more readily available and less expensive than the corresponding bromides and iodides. The development of highly active catalysts is crucial for achieving these challenging transformations. The chemoselectivity in reactions with polyfunctional molecules, where multiple reactive sites are present, is another important aspect being investigated to enhance the synthetic utility of this compound.

Design of Next-Generation Fluorinated Organozinc Reagents

The design and synthesis of novel fluorinated organozinc reagents with tailored properties is a key avenue for future research. This involves modifying the electronic and steric properties of the reagent to enhance its reactivity, selectivity, and stability.

For instance, the introduction of additional fluorine atoms or other electron-withdrawing groups onto the aromatic ring of this compound could modulate its reactivity in cross-coupling reactions. Conversely, the incorporation of electron-donating groups could also be explored to fine-tune its nucleophilicity.

The development of new methods for the preparation of fluorinated organozinc reagents is also crucial. This includes exploring novel activation methods for zinc metal and developing more efficient routes from readily available starting materials. The synthesis of sterically hindered fluorinated organozinc reagents is another area of interest, as these compounds can be valuable for accessing sterically congested biaryl structures.

A comparative study of the reactivity and selectivity of different isomers and analogues of this compound in Negishi coupling reactions would provide valuable insights for the rational design of next-generation reagents. Ultimately, the goal is to create a toolbox of fluorinated organozinc reagents with predictable and tunable properties, enabling chemists to access a wider range of complex fluorinated molecules with greater precision and efficiency.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-fluoro-4-methylphenylzinc bromide with high purity?

- Methodological Answer : The synthesis typically involves transmetallation from a benzyl bromide precursor (e.g., 2-fluoro-4-methylbenzyl bromide) using zinc metal or activated Zn(0). Ensure anhydrous conditions and inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation. Monitor reaction progress via GC-MS or TLC. Purification via recrystallization or column chromatography may be necessary. Note that bromides like 4-fluorobenzyl bromide require careful handling due to lachrymatory properties and reactivity (R34 hazard) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at -20°C in flame-sealed ampoules or Schlenk flasks. Avoid exposure to moisture or oxygen, as organozinc reagents are highly reactive. Use flame-dried glassware and rigorously dry solvents (e.g., THF distilled over Na/benzophenone). Safety protocols for bromides (e.g., 4-chlorobenzyl bromide) recommend PPE, including gloves and eye protection, due to corrosive hazards .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Fluorine coupling may split peaks.

- FT-IR : Confirm C-Zn bonds (~450–550 cm⁻¹) and absence of OH stretches.

- Elemental Analysis : Verify zinc and bromide content.

Cross-reference with structurally similar compounds (e.g., 4-fluorobenzyl bromide, InChIKey: NVNPLEPBDPJYRZ) to validate spectral assignments .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions using this compound to minimize side products?

- Methodological Answer : Use statistical experimental design (e.g., Box-Behnken) to optimize parameters:

- Catalyst loading : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol%.

- Temperature : Test 25–80°C to balance reactivity vs. decomposition.

- Solvent polarity : Compare THF, DMF, or mixed solvents.

Monitor for protodezincation (common in polar solvents) via 19F NMR. Advanced troubleshooting may involve kinetic studies or computational modeling of transition states .

Q. What strategies address contradictions in reported reactivity of fluorinated organozinc reagents?

- Methodological Answer : Discrepancies may arise from substituent electronic effects (fluorine’s -I/+M duality) or trace moisture. Perform controlled experiments:

- Compare reactivity with non-fluorinated analogs (e.g., 4-methylphenylzinc bromide).

- Use Karl Fischer titration to quantify residual water in reagents/solvents.

- Apply kinetic isotope effects (KIE) to probe mechanistic pathways.

Literature inconsistencies (e.g., bromobenzyl derivatives) often reflect unaccounted experimental variables .

Q. How does the steric/electronic profile of this compound influence its selectivity in C–C bond formation?

- Methodological Answer :

- Steric effects : The methyl group at the 4-position may hinder ortho-substitution in electrophilic partners.

- Electronic effects : Fluorine’s electron-withdrawing nature enhances zinc’s nucleophilicity but may deactivate certain aryl electrophiles.

Validate via Hammett plots or DFT calculations (e.g., NBO analysis of charge distribution). Compare with derivatives like 2-fluoro-5-methylphenylzinc bromide .

Q. What advanced methods quantify trace decomposition products in aged this compound solutions?

- Methodological Answer :

- GC-MS with headspace analysis : Detect volatile byproducts (e.g., fluorotoluene).

- ICP-OES : Measure zinc leaching into solution.

- 19F NMR kinetics : Track degradation rates under varying storage conditions.

Reference environmental tracer studies (e.g., bromide breakthrough curves) for methodological insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.